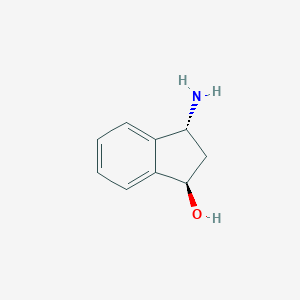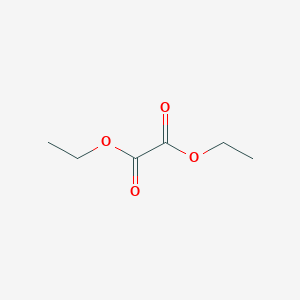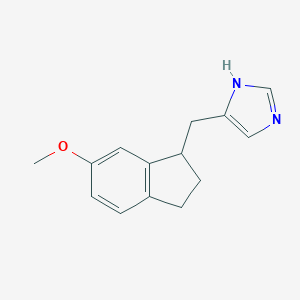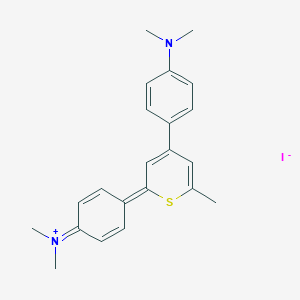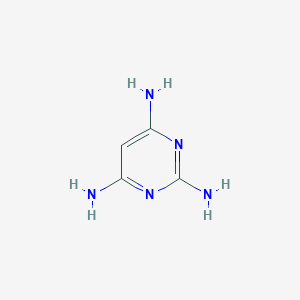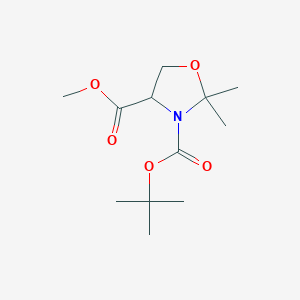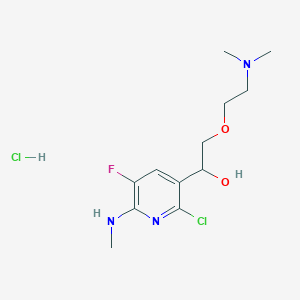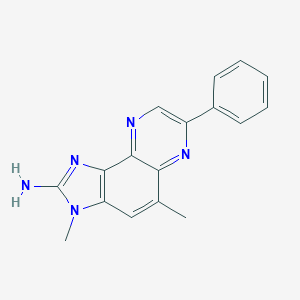
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- have been studied extensively. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- in lab experiments is its broad range of biological activities. Additionally, it has been shown to possess relatively low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl-. One potential direction is to further explore its antitumor activity and investigate its potential use in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is a promising compound with a wide range of potential therapeutic applications. Its broad range of biological activities and relatively low toxicity make it a potentially safe and effective therapeutic agent. Future research in this area could lead to the development of new and more effective treatments for cancer, inflammation, and viral infections.
Métodos De Síntesis
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- involves the condensation of 2-aminobenzonitrile with 3,5-dimethylphenylisocyanide in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a cyclization reaction with triethylorthoformate to yield the final product.
Aplicaciones Científicas De Investigación
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antiviral properties.
Propiedades
Número CAS |
146177-65-3 |
|---|---|
Nombre del producto |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- |
Fórmula molecular |
C17H15N5 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
3,5-dimethyl-7-phenylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C17H15N5/c1-10-8-13-15(21-17(18)22(13)2)16-14(10)20-12(9-19-16)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,18,21) |
Clave InChI |
ZHFLDAOKAXJYGO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=NC=C(N=C13)C4=CC=CC=C4)N=C(N2C)N |
SMILES canónico |
CC1=CC2=C(C3=NC=C(N=C13)C4=CC=CC=C4)N=C(N2C)N |
Otros números CAS |
146177-65-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



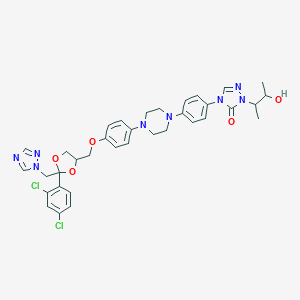
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)
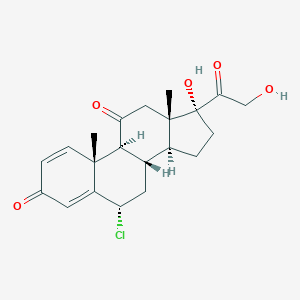
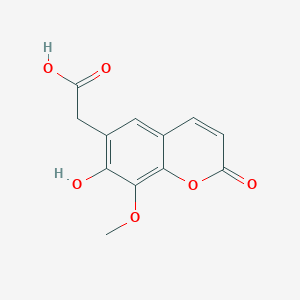
![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)
